(Z)-7-[(1R,2R,3R)-3-hydroxy-2-(3-hydroxy-4-phenylbutyl)-5-oxocyclopentyl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-Dihydro-15-keto-prostaglandin E2 is a metabolite of prostaglandin E2, formed through the non-enzymatic dehydration of 13,14-dihydro-15-keto prostaglandin E2. This compound is significant in various biological processes and serves as a biomarker for prostaglandin E2 synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,14-Dihydro-15-keto-prostaglandin E2 involves the non-enzymatic dehydration of 13,14-dihydro-15-keto prostaglandin E2. This process can be carried out under controlled laboratory conditions, ensuring the stability and purity of the compound .
Industrial Production Methods
Industrial production of 13,14-Dihydro-15-keto-prostaglandin E2 is typically achieved through large-scale chemical synthesis. The process involves the use of advanced chemical reactors and purification systems to ensure high yield and purity. The production is closely monitored to maintain the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
13,14-Dihydro-15-keto-prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of 13,14-Dihydro-15-keto-prostaglandin E2, which can be used for further research and applications .
Scientific Research Applications
13,14-Dihydro-15-keto-prostaglandin E2 has a wide range of scientific research applications, including:
Chemistry: Used as a biomarker for prostaglandin E2 synthesis and in the study of various chemical reactions.
Biology: Plays a role in various biological processes, including inflammation and cell signaling.
Medicine: Investigated for its potential therapeutic effects in conditions like inflammation and cancer.
Industry: Used in the production of pharmaceuticals and as a research tool in various industrial applications .
Mechanism of Action
The mechanism of action of 13,14-Dihydro-15-keto-prostaglandin E2 involves its interaction with specific molecular targets and pathways. It acts as a biomarker for prostaglandin E2 synthesis and can influence various biological processes through its interaction with specific receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2: The precursor of 13,14-Dihydro-15-keto-prostaglandin E2, involved in various biological processes.
13,14-Dihydro-15-keto-prostaglandin A2: Another metabolite of prostaglandin E2, with similar biological functions.
Uniqueness
13,14-Dihydro-15-keto-prostaglandin E2 is unique due to its specific role as a biomarker for prostaglandin E2 synthesis and its involvement in various biological processes. Its stability and specific interactions with molecular targets make it a valuable compound for research and industrial applications .
Properties
CAS No. |
63814-25-5 |
---|---|
Molecular Formula |
C22H30O5 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-(3-hydroxy-4-phenylbutyl)-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,17-19,21,23,25H,2,7,10-15H2,(H,26,27)/b6-1-/t17?,18-,19-,21-/m1/s1 |
InChI Key |
UNNWTQCYFXZRNE-REMLESFQSA-N |
SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)CCC(CC2=CC=CC=C2)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)CCC(CC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)CCC(CC2=CC=CC=C2)O)O |
Synonyms |
13,14-DHPHTNPGE2 13,14-dihydro-16-phenyl-omega-tetranor PGE2 13,14-dihydro-16-phenyl-omega-tetranorprostaglandin E2 13,14-dihydro-16-phenyl-omega-tetranorprostaglandin E2, (1R-(1alpha(Z),2beta(R*),3alpha))-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.